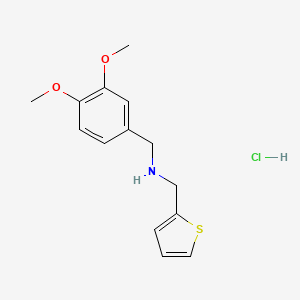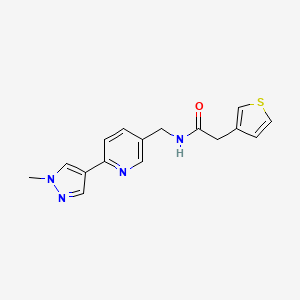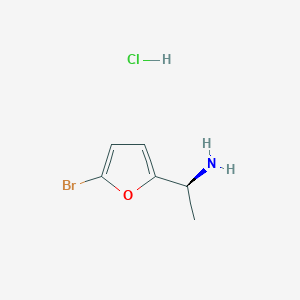
2-(3-Methoxyphenoxy)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Methoxyphenoxy)butanoic acid” is a chemical compound with the molecular formula C11H14O4 . It’s a type of short chain fatty acid found in the form of esters in animal fats and plant oils .
Molecular Structure Analysis
The molecular structure of “2-(3-Methoxyphenoxy)butanoic acid” consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms, giving it a molecular weight of 210.23 .Aplicaciones Científicas De Investigación
Methoxyphenols and Environmental Impact Methoxyphenols, derived from lignin pyrolysis, are considered potential tracers for biomass burning and have been studied for their atmospheric reactivity. The atmospheric degradation of methoxyphenols, primarily through reactions with OH and NO3 radicals, leads to the formation of secondary organic aerosol (SOA) and has implications for air quality and climate modeling. These studies highlight the environmental fate of methoxyphenols, including 2-(3-Methoxyphenoxy)butanoic acid, and their role in atmospheric chemistry (Liu, Chen, & Chen, 2022).
Hydroxycinnamic Acids in Cosmetics Hydroxycinnamic acids, a group to which 2-(3-Methoxyphenoxy)butanoic acid structurally relates, have been recognized for their cosmeceutical significance. Their antioxidant, anti-inflammatory, antimicrobial, and UV protective effects make them attractive ingredients in cosmetic formulations. Challenges such as poor stability and degradation can be addressed through microencapsulation techniques to ensure stability and efficacy in topical applications. This suggests potential cosmetic applications for 2-(3-Methoxyphenoxy)butanoic acid, leveraging its phenolic structure for skin care benefits (Taofiq et al., 2017).
Antioxidant Activities of Phenolic Acids The antioxidant activities of phenolic acids, including hydroxycinnamic acid derivatives, have been extensively studied. These compounds play a crucial role in combating oxidative stress, suggesting that 2-(3-Methoxyphenoxy)butanoic acid could have potential applications in food preservation, pharmaceuticals, and nutraceuticals as a natural antioxidant. Research on other phenolic acids like caffeic acid has demonstrated their capability to scavenge free radicals, thereby providing a protective mechanism against various oxidative stress-related diseases (Khan, Maalik, & Murtaza, 2016).
Environmental Fate and Bioefficacy Studies on the environmental fate of alkylphenols and their derivatives, which share functional similarities with methoxyphenols, reveal their persistence and bioaccumulative potential in aquatic environments. This research underscores the importance of understanding the environmental impact of phenolic compounds, including potential aquatic toxicity and endocrine-disrupting effects. Such insights could be relevant for assessing the environmental safety of 2-(3-Methoxyphenoxy)butanoic acid and its derivatives (Ying, Williams, & Kookana, 2002).
Propiedades
IUPAC Name |
2-(3-methoxyphenoxy)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-10(11(12)13)15-9-6-4-5-8(7-9)14-2/h4-7,10H,3H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIZFZJGUWJWWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)OC1=CC=CC(=C1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2890871.png)
![(Z)-2-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)-4-nitrophenol](/img/structure/B2890872.png)
![5-((4-Benzylpiperidin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2890873.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890875.png)
![3-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2890878.png)
![(4-((4-Fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2890879.png)


![N-(3-chlorophenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2890885.png)
![N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2890886.png)


![N'-(4-carbamoylphenyl)-N-[2-(cyclohexen-1-yl)ethyl]oxamide](/img/structure/B2890891.png)
